molecular formula C18H19NO6S B2861625 Benzo[d][1,3]dioxol-5-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone CAS No. 1448063-61-3

Benzo[d][1,3]dioxol-5-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone

Cat. No. B2861625
M. Wt: 377.41
InChI Key: LQRSXSOJOZQKAT-UHFFFAOYSA-N
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Description

The compound “Benzo[d][1,3]dioxol-5-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .


Molecular Structure Analysis

The molecular structure of this compound is complex, and it would be determined using analytical techniques such as FTIR, 1H NMR, 13C NMR, and mass spectral studies .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would typically be determined using various analytical techniques. For a similar compound, the melting point was found to be 116-118°C and Rf of 0.70 .

Scientific Research Applications

Thermal and Structural Characterization

Research on similar compounds has focused on their thermal stability, optical properties, and structural characterization through techniques like X-ray diffraction. For instance, studies on derivatives with related sulfonyl and piperidinyl groups have revealed that these compounds can exhibit stable thermal properties across certain temperature ranges and have specific structural conformations, such as chair conformations for piperidine rings. These findings suggest potential applications in materials science and organic synthesis, where thermal stability and precise structural characteristics are critical (Karthik et al., 2021).

Photodegradation and Environmental Applications

Another research avenue involves the photodegradation of organic compounds, which is crucial for understanding the environmental fate of pharmaceuticals and agrochemicals. Studies on related furan and benzopyran derivatives have explored their behavior under light exposure, providing insights into their potential environmental impact and degradation pathways. This knowledge is essential for assessing the ecological safety of such compounds (Atta et al., 1993).

Fuel Cell Technologies

Compounds featuring sulfonyl groups have been explored for their utility in fuel cell technologies, particularly in the development of membranes for direct methanol fuel cells (DMFC). The synthesis and characterization of sulfonated polymers demonstrate the importance of these materials in enhancing proton conductivity while minimizing methanol permeability, a key challenge in DMFC performance (Woo et al., 2003).

Antimicrobial and Therapeutic Agents

Sulfonyl hydrazones and piperidine derivatives have shown promising results as antimicrobial and potential therapeutic agents. Their synthesis and structural optimization open avenues for the development of new drugs with specific biological activities. The enzyme inhibitory activity and cytotoxicity against various pathogens and cells highlight the potential of these compounds in medicinal chemistry and drug development (Hussain et al., 2017).

Advanced Organic Synthesis

The compound's structural components, such as the sulfonyl and furan groups, are relevant in advanced organic synthesis. Research into the polymerization of furan derivatives and the creation of benzofuran compounds underlines the importance of these functional groups in synthesizing value-added chemicals or biofuels, indicating potential industrial applications (Hu et al., 2016).

Future Directions

The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar anticancer molecules .

properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6S/c20-18(13-3-4-16-17(10-13)25-12-24-16)19-7-5-15(6-8-19)26(21,22)11-14-2-1-9-23-14/h1-4,9-10,15H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRSXSOJOZQKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d][1,3]dioxol-5-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone

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